rel-(2R,2'S)-2,2'-Bipiperidine
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Overview
Description
rel-(2R,2’S)-2,2’-Bipiperidine: is a chiral compound consisting of two piperidine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R,2’S)-2,2’-Bipiperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Formation of the Bipiperidine Core: The two piperidine rings are connected through a series of reactions, often involving nucleophilic substitution or coupling reactions.
Chiral Resolution: The resulting mixture of diastereomers is separated using chiral chromatography or crystallization techniques to obtain the desired rel-(2R,2’S) isomer.
Industrial Production Methods
In an industrial setting, the production of rel-(2R,2’S)-2,2’-Bipiperidine may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Automated Separation: Employing high-throughput chiral separation techniques to efficiently isolate the desired isomer.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rel-(2R,2’S)-2,2’-Bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
N-Oxides: From oxidation reactions.
Reduced Piperidines: From reduction reactions.
Substituted Piperidines: From substitution reactions.
Scientific Research Applications
rel-(2R,2’S)-2,2’-Bipiperidine has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: Employed in the development of novel materials with unique properties.
Catalysis: Acts as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.
Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism by which rel-(2R,2’S)-2,2’-Bipiperidine exerts its effects involves:
Molecular Targets: The compound interacts with specific receptors or enzymes in the body, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
rel-(2R,2’R)-2,2’-Bipiperidine: Another diastereomer with different stereochemistry.
rel-(2S,2’S)-2,2’-Bipiperidine: The enantiomer of the rel-(2R,2’S) isomer.
2,2’-Bioxirane: A structurally related compound with different functional groups.
Uniqueness
rel-(2R,2’S)-2,2’-Bipiperidine is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in applications requiring precise chiral control.
Properties
IUPAC Name |
(2S)-2-[(2R)-piperidin-2-yl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h9-12H,1-8H2/t9-,10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBJZAWCBRAMRZ-AOOOYVTPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2CCCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)[C@@H]2CCCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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